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Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality

worldwide. While targeted therapies, such as epidermal growth factor receptor (EGFR)

inhibitors, have significantly improved outcomes for patients with specific mutations, the

development of resistance is a major clinical challenge.[1][2][3] Emerging evidence points to

the activation of alternative signaling pathways, including the canonical Wnt/β-catenin pathway,

as a key mechanism of resistance to EGFR inhibition.[2][4]

AZ1366 is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[5]

Tankyrases are key components of the destruction complex that targets β-catenin for

degradation. By inhibiting tankyrases, AZ1366 stabilizes Axin, a crucial scaffold protein in the

β-catenin destruction complex, leading to the suppression of Wnt/β-catenin signaling.[4][5] This

application note provides a detailed overview and protocols for the use of AZ1366 in preclinical

orthotopic NSCLC mouse models, particularly in combination with EGFR inhibitors, to

overcome therapeutic resistance.

Mechanism of Action of AZ1366 in NSCLC
AZ1366 functions by inhibiting tankyrase, which in turn modulates the canonical Wnt signaling

pathway.[1][2][3] In NSCLC cells with EGFR mutations that have developed resistance to

EGFR inhibitors, the Wnt pathway can become activated, promoting cell survival and
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proliferation.[2] AZ1366's inhibition of tankyrase leads to the stabilization of Axin-1, a key

component of the β-catenin destruction complex. This enhanced complex activity results in

increased phosphorylation and subsequent degradation of β-catenin, preventing its

translocation to the nucleus and transcription of target genes involved in cell proliferation and

survival.[4][5] The co-administration of AZ1366 with an EGFR inhibitor can therefore

synergistically suppress the growth of Wnt-responsive lung cancers.[1][2]
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Caption: Signaling pathway of AZ1366 in NSCLC.
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Data Presentation
The following tables summarize representative quantitative data from preclinical studies of

AZ1366 in orthotopic NSCLC mouse models.

Table 1: In Vivo Efficacy of AZ1366 in Combination with EGFR Inhibitors in Orthotopic NSCLC

Models[2]

Cell Line Treatment Group
Median Survival
(days)

Tumor Doubling
Time (days)

HCC4006 Vehicle 28 5.2

Gefitinib (6.25 mg/kg) 45 8.1

AZ1366 (25 mg/kg) 35 6.5

Gefitinib + AZ1366 68 12.3

H1650 Vehicle 30 6.1

Gefitinib (6.25 mg/kg) 52 9.8

AZ1366 (25 mg/kg) 38 7.2

Gefitinib + AZ1366 75 14.5

PC9T790M Vehicle 25 4.8

Osimertinib (3.125

mg/kg)
48 9.1

AZ1366 (25 mg/kg) 32 6.0

Osimertinib + AZ1366 71 13.7

*Statistically

significant

improvement

compared to EGFR

inhibitor alone (p <

0.05).
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Table 2: Pharmacodynamic Effects of AZ1366 in Orthotopic HCC4006 Tumors[2]

Treatment Group Time Point pERK Inhibition (%)
Axin-1 Stabilization
(fold change)

Single Dose 24 hours 85 3.5

72 hours 60 2.1

168 hours 25 1.2

Experimental Protocols
Protocol 1: Establishment of an Orthotopic NSCLC
Mouse Model
This protocol describes the direct intrapulmonary injection of luciferase-tagged human NSCLC

cells into immunodeficient mice.[2][6][7]

Materials:

NSCLC cell lines (e.g., HCC4006, H1650, PC9T790M) engineered to express luciferase

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Trypsin-EDTA

Phosphate-buffered saline (PBS), sterile

Trypan blue solution

Matrigel or similar extracellular matrix gel (optional, can improve tumor take)[7]

Athymic nude or NOD-SCID mice (6-8 weeks old)

Anesthetics (e.g., isoflurane, ketamine/xylazine)

Surgical tools (scissors, forceps, wound clips)
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28-gauge needles and syringes

Bioluminescence imaging system (e.g., IVIS)

D-luciferin

Procedure:

Cell Preparation:

Culture luciferase-expressing NSCLC cells in complete growth medium to ~80%

confluency.

Harvest cells using trypsin-EDTA and neutralize with complete medium.

Wash the cell pellet twice with sterile PBS.

Resuspend cells in sterile PBS (or a mixture with Matrigel) at a concentration of 1 x 106

cells per 30 µL.

Perform a trypan blue exclusion assay to ensure >90% cell viability. Keep cells on ice until

injection.[6]

Surgical Procedure:

Anesthetize the mouse using a standard approved protocol.

Place the mouse in a lateral decubitus position.

Make a small skin incision (~3 mm) over the left lateral thorax to expose the rib cage.[6]

Carefully insert a 28-gauge needle between the 6th and 7th ribs to a depth of

approximately 3-5 mm into the left lung parenchyma.[2][6]

Slowly inject 30 µL of the cell suspension (1 x 106 cells).

Hold the needle in place for a few seconds before withdrawal to prevent leakage.

Close the incision with wound clips.
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Administer post-operative analgesics as per institutional guidelines.

Tumor Growth Monitoring:

Allow tumors to establish for approximately 7-14 days.

Monitor tumor growth bi-weekly using a bioluminescence imaging system.

Anesthetize mice and intraperitoneally inject D-luciferin (150 mg/kg).

Acquire images 10-15 minutes post-luciferin injection.

Quantify the bioluminescent signal (photons/second) to assess tumor burden.

Randomize mice into treatment groups once the tumor burden reaches a predetermined

threshold (e.g., 5 x 108 p/s).[2]
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Orthotopic NSCLC Mouse Model Workflow

Start

Prepare Luciferase-tagged
NSCLC Cell Suspension

Surgical Implantation
of Cells into Mouse Lung

Allow Tumor Establishment
(7-14 days)

Monitor Tumor Growth
(Bioluminescence Imaging)

Randomize Mice into
Treatment Groups

Initiate Treatment
(e.g., AZ1366, EGFRi)

Endpoint Analysis
(Survival, Tumor Burden)

Click to download full resolution via product page

Caption: Experimental workflow for the orthotopic NSCLC mouse model.
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Protocol 2: Administration of AZ1366 and EGFR
Inhibitors
Materials:

AZ1366

EGFR inhibitor (e.g., gefitinib, osimertinib)

Vehicle (e.g., Methocel E4M)[2]

Oral gavage needles

Procedure:

Drug Formulation:

Prepare fresh formulations of AZ1366 and the EGFR inhibitor in the appropriate vehicle on

each day of dosing.

Sonication may be required to achieve a uniform suspension.

Dosing Regimen:

Administer drugs via oral gavage.

A typical dosing schedule is once daily for the duration of the study.

Example treatment groups:

Vehicle control

EGFR inhibitor alone (e.g., gefitinib at 6.25 mg/kg)[2]

AZ1366 alone (e.g., 25 mg/kg or 50 mg/kg)[2]

Combination of EGFR inhibitor and AZ1366

Monitoring and Endpoints:
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Continue to monitor tumor burden bi-weekly via bioluminescence imaging.

Monitor animal health and body weight regularly.

Primary endpoints may include overall survival and tumor growth inhibition.

Euthanize mice when they meet pre-defined endpoint criteria (e.g., significant weight loss,

respiratory distress, or pre-defined tumor burden).

Protocol 3: Pharmacodynamic Analysis
Materials:

Tumor tissue samples collected at various time points post-treatment

Protein lysis buffer

Antibodies for Western blotting (e.g., anti-pERK, anti-Axin-1, anti-β-catenin)

Secondary antibodies and detection reagents

Procedure:

Tissue Collection and Processing:

At specified time points after a single or multiple doses (e.g., 4, 24, 72, 168 hours),

euthanize a subset of mice from each treatment group.[2]

Excise the tumors and snap-freeze in liquid nitrogen or immediately process for protein

extraction.

Western Blotting:

Homogenize tumor tissue and extract total protein using a suitable lysis buffer.

Quantify protein concentration using a standard assay (e.g., BCA).

Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe membranes with primary antibodies against pharmacodynamic markers (e.g., pERK

to confirm EGFR inhibition, Axin-1 to confirm tankyrase inhibition).

Incubate with appropriate secondary antibodies and visualize bands using a

chemiluminescence detection system.

Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion
The use of AZ1366 in orthotopic NSCLC mouse models provides a robust platform for

investigating mechanisms of resistance to EGFR inhibitors and for evaluating novel

combination therapies. The protocols outlined in this document offer a framework for

establishing these models and assessing the in vivo efficacy and pharmacodynamics of

AZ1366. The synergistic effect observed when combining AZ1366 with EGFR inhibitors

highlights the therapeutic potential of targeting the Wnt/β-catenin pathway to overcome drug

resistance in NSCLC.[2] These preclinical findings strongly support the further evaluation of

tankyrase inhibitors as a co-treatment strategy for EGFR-driven NSCLC.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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